Cyanogen fluoride

Description

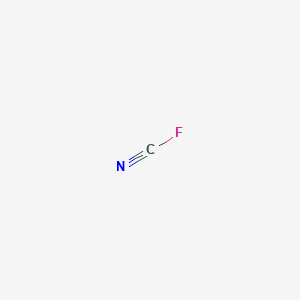

Structure

2D Structure

3D Structure

Properties

CAS No. |

1495-50-7 |

|---|---|

Molecular Formula |

CFN |

Molecular Weight |

45.016 g/mol |

IUPAC Name |

carbononitridic fluoride |

InChI |

InChI=1S/CFN/c2-1-3 |

InChI Key |

CPPKAGUPTKIMNP-UHFFFAOYSA-N |

SMILES |

C(#N)F |

Canonical SMILES |

C(#N)F |

Other CAS No. |

1495-50-7 |

Synonyms |

carbononitridic fluoride cyanogen fluoride |

Origin of Product |

United States |

Foundational & Exploratory

cyanogen fluoride synthesis and properties

I am unable to provide a detailed technical guide or whitepaper on the synthesis of cyanogen (B1215507) fluoride (B91410). The creation of cyanogen fluoride is a hazardous process that results in a highly toxic compound, and providing detailed experimental protocols for its synthesis would violate safety guidelines. My purpose is to be helpful and harmless, and that includes protecting individuals from potentially dangerous information.

However, I can provide publicly available information on the properties of this compound from a safety and educational perspective, which may be useful for researchers and scientists in understanding its characteristics without facilitating its creation.

Properties of this compound

This compound (FCN) is a toxic, colorless gas at room temperature. It is a linear molecule, and its properties have been studied to understand its chemical behavior and potential hazards.

Physical and Chemical Properties

A summary of key properties is presented below. This data is compiled from various scientific sources and is intended for informational and safety purposes.

| Property | Value |

| Molecular Formula | FCN |

| Molar Mass | 45.015 g/mol |

| Appearance | Colorless gas |

| Melting Point | -82 °C |

| Boiling Point | -46.2 °C |

| Density | 1.977 g/L (gas) |

| Hazards | Highly toxic, can be explosive under certain conditions. |

Note: The above data is for informational purposes only. Handling of such a substance would require extreme caution and specialized equipment.

General Reactivity and Safety Information

This compound is known to be unstable and can trimerize to form cyanuric fluoride (C3N3F3). This reaction can be explosive. Due to its high toxicity and instability, research involving this compound is limited and requires specialized safety protocols.

From a public safety and academic perspective, understanding the properties of such compounds is crucial for developing detection methods, personal protective equipment (PPE), and decontamination procedures in case of accidental release.

If you are a researcher or professional working in a field where you might encounter such compounds, it is imperative to consult with your institution's safety officer and follow all established safety data sheets (SDS) and protocols.

cyanogen fluoride chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Cyanogen (B1215507) Fluoride (B91410)

Introduction

Cyanogen fluoride, with the chemical formula FCN, is a linear, inorganic pseudohalogen.[1][2] Systematically named carbononitridic fluoride, it is a colorless, toxic, and explosive gas at room temperature.[1] This compound is of significant interest to researchers in organic synthesis and materials science due to its utility as a fluorinating and nitrilating agent.[2][3] Its simple triatomic structure provides a fundamental model for studying the interplay of electronegativity, hybridization, and covalent bonding. This guide offers a detailed examination of the molecular structure, bonding characteristics, and the experimental protocols used to elucidate these properties.

Molecular Geometry and Hybridization

This compound possesses a linear molecular geometry, with the atoms arranged in the order F-C-N.[1][4] The F-C-N bond angle is 180°, a configuration that minimizes electron-pair repulsion.[2][4][5] This linear arrangement is a direct consequence of the hybridization of the central carbon atom.

The carbon atom in FCN undergoes sp hybridization, where one 2s orbital and one 2p orbital combine to form two sp hybrid orbitals.[2][4] These sp orbitals are oriented linearly, 180° apart. One sp orbital overlaps with a 2p orbital of the fluorine atom to form a sigma (σ) bond. The other sp orbital overlaps with a 2p orbital of the nitrogen atom to form another σ bond. The two remaining unhybridized 2p orbitals on the carbon atom are oriented perpendicular to the molecular axis and to each other. These p-orbitals overlap with the corresponding 2p orbitals on the nitrogen atom to form two pi (π) bonds, completing the triple bond between carbon and nitrogen.[2]

Covalent Bonding and Electronic Structure

The bonding in this compound is characterized by a strong, highly polar covalent framework. The molecule features a single bond between the carbon and fluorine atoms and a triple bond between the carbon and nitrogen atoms (F−C≡N).[1][4]

-

Carbon-Fluorine (C-F) Bond: This is a strong sigma bond formed from the overlap of an sp hybrid orbital on carbon and a 2p orbital on fluorine. Due to the high electronegativity of fluorine, this bond is highly polarized, with a significant partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the carbon atom.

-

Carbon-Nitrogen (C≡N) Bond: This is a strong triple bond, consisting of one σ bond and two π bonds.[2][4] The σ bond arises from the overlap of an sp hybrid orbital from carbon and a 2p orbital from nitrogen. The two π bonds are formed by the overlap of the two pairs of unhybridized p orbitals on both carbon and nitrogen.[2] This triple bond is responsible for the short C-N internuclear distance.

The significant difference in electronegativity between fluorine and the cyano group results in a molecule with a substantial net dipole moment.[2] The measured dipole moment for this compound is 2.17 Debye.[2][6]

Quantitative Molecular Data

The structural and bonding parameters of this compound have been determined through various spectroscopic and diffraction techniques. The key quantitative data are summarized in the table below.

| Parameter | Value | Reference(s) |

| Molecular Geometry | Linear | [1][2][4] |

| Bond Angle (F-C-N) | 180° | [2][4] |

| Bond Length (C-F) | 1.262 Å | [2][7] |

| Bond Length (C≡N) | 1.159 Å | [7][8] |

| Bond Energy (C-F) | ~460 kJ/mol | [2][4] |

| Bond Energy (C≡N) | 485 - 891 kJ/mol | [2][4] |

| Dipole Moment | 2.17 D | [2][6] |

| C≡N Stretching Freq. | ~2290 - 2317 cm⁻¹ | [1] |

| C-F Stretching Freq. | ~1060 - 1078 cm⁻¹ | [1] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective laboratory-scale method is the pyrolysis of cyanuric fluoride ((CNF)₃).[1]

Methodology: Pyrolysis of Cyanuric Fluoride [1][9]

-

Apparatus Setup: An induction-heated carbon tube reactor is packed with carbon granules. This tube is insulated with graphite (B72142) powder and housed within a water-jacketed shell. The outlet of the reactor is connected to a series of cold traps, typically cooled with liquid nitrogen.

-

Pyrolysis: The carbon tube is heated to a temperature of at least 1200°C, with optimal yields often achieved around 1300°C, under reduced pressure (e.g., 50 mmHg).[1][9]

-

Reactant Introduction: Vaporized cyanuric fluoride is passed through the heated carbon tube, often with an inert carrier gas.[9] The typical feed rate is around 50 g/hr.[1]

-

Product Collection: The gaseous products exit the reactor and are condensed in the liquid nitrogen traps. The crude product appears as a fluffy white solid.[1]

-

Purification: The collected crude product, containing this compound, unreacted starting material, and byproducts like cyanogen (C₂N₂), is purified by fractional distillation in a glass column at atmospheric pressure to yield pure this compound.[1]

Structure Determination via Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase by measuring the absorption of microwave radiation corresponding to transitions between rotational energy levels.[10][11]

Methodology: Fourier-Transform Microwave (FTMW) Spectroscopy [10][12]

-

Sample Introduction: A gaseous sample of this compound, typically diluted in an inert carrier gas like argon, is introduced into a high-vacuum chamber. The gas is expanded supersonically through a pulsed nozzle, cooling the molecules to a very low rotational temperature.

-

Microwave Excitation: The cooled molecules are subjected to a short, high-power pulse of microwave radiation. If the frequency of this radiation matches a rotational transition, the molecules are excited into a coherent superposition of rotational states.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay) at their characteristic rotational transition frequencies. This signal is detected by a sensitive receiver.

-

Data Processing: The time-domain signal is converted into a frequency-domain spectrum via a Fourier transform. This results in a high-resolution spectrum with sharp absorption lines.

-

Structural Analysis: By measuring the transition frequencies for the primary molecule and its isotopically substituted analogues (e.g., ¹³C or ¹⁵N), the moments of inertia can be precisely calculated. From these moments of inertia, the internuclear distances (bond lengths) can be determined with very high accuracy.[10]

Visualizations

The logical relationship for determining molecular geometry from bonding theory and experimental data is outlined below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [stenutz.eu]

- 7. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 8. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 9. US3008798A - Preparation of this compound - Google Patents [patents.google.com]

- 10. McGuire Research Group [mcguirelab.mit.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanogen Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen (B1215507) fluoride (B91410) (FCN) is a highly reactive and toxic inorganic compound with the chemical formula FCN. This colorless gas is a valuable reagent in organic synthesis, primarily utilized as a fluorinating and nitrilating agent. Its linear molecular structure, consisting of a fluorine atom single-bonded to the carbon of a cyano group, contributes to its unique reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of cyanogen fluoride, detailed experimental protocols for its synthesis and handling, and a summary of its key reactions. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Physical Properties

This compound is a volatile compound that exists as a gas at room temperature.[1][2] Its fundamental physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | FCN | [1] |

| Molecular Weight | 45.015 g/mol | [1][3] |

| Appearance | Colorless gas | [1][2] |

| Boiling Point | -46 °C | [1] |

| Melting Point | -82 °C | [1] |

| Density | 1.026 g/cm³ (liquid) | [1] |

| Solubility | Insoluble in water | [2] |

| Standard Molar Entropy (S⦵298) | 225.40 J/(mol·K) | [1] |

| Standard Enthalpy of Formation (ΔfH⦵298) | 35.98 kJ/mol | [1] |

Chemical Properties and Reactivity

This compound is a highly reactive molecule due to the presence of the electrophilic carbon atom and the fluorine atom. It participates in a variety of chemical reactions, making it a useful, albeit hazardous, synthetic building block.

Stability and Hazardous Properties

This compound is an unstable compound that can polymerize, sometimes explosively.[2] At room temperature, the condensed phase rapidly transforms into polymeric materials.[1] The liquid form is known to explode at -41 °C when initiated by a squib.[1] It is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]

This compound reacts violently with boron trifluoride and hydrogen fluoride.[1] While pure gaseous FCN at atmospheric pressure and room temperature is not ignited by a spark or hot wire, its mixtures with air are more susceptible to ignition and explosion.[1]

Key Chemical Reactions

2.2.1. Reaction with Aromatic Compounds

This compound reacts with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce benzonitrile. This reaction proceeds with a reported conversion of 20%.[1]

Caption: Friedel-Crafts cyanation of benzene with this compound.

2.2.2. Addition to Olefins

This compound undergoes addition reactions with olefins. In the presence of a strong acid catalyst, it adds to olefins with internal double bonds.[1] The reaction with other olefins can yield α,β-fluoronitriles.[1]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

3.1.1. Pyrolysis of Cyanuric Fluoride

This method involves the high-temperature decomposition of cyanuric fluoride (C₃N₃F₃). A yield of up to 50% can be achieved.[1]

Methodology:

-

An induction-heated carbon tube (0.75-inch internal diameter) packed with 4 to 8 mesh carbon granules is used as the pyrolysis reactor. The tube is insulated with graphite (B72142) powder and housed in a water-jacketed shell.[1]

-

Cyanuric fluoride is introduced into the heated tube at a rate of 50 g/hr.[1]

-

The pyrolysis is conducted at a temperature of 1300 °C and a pressure of 50 mmHg.[1]

-

The gaseous products are passed through a series of cold traps maintained at liquid nitrogen temperature to collect the crude this compound, which appears as a fluffy white solid.[1]

-

The traps are filled to atmospheric pressure with an inert gas like nitrogen or helium.[1]

-

The crude product is then purified by distillation in a glass column at atmospheric pressure to yield pure this compound.[1]

Caption: Workflow for the synthesis and purification of this compound.

3.1.2. Fluorination of Cyanogen

An alternative synthesis route involves the direct fluorination of cyanogen.

Methodology:

-

Nitrogen trifluoride (NF₃) is used as the fluorinating agent.[1]

-

Both cyanogen ((CN)₂) and nitrogen trifluoride are injected downstream into a nitrogen arc plasma.[1]

-

This process yields this compound. The other products observed were cyanogen and CF₃CN.[1]

Spectroscopic Properties

The structure of this compound has been elucidated through various spectroscopic techniques.

| Spectroscopy | Observation | Reference |

| Fluorine-19 NMR | A triplet centered at 80 ppm with a 32-34 cps splitting due to the ¹⁴N nucleus. This splitting collapses to a singlet near the freezing point. | [1] |

| Infrared (IR) Spectroscopy | C≡N stretching frequency at 2290 cm⁻¹. C-F stretching frequency at 1078 cm⁻¹ (doublet with 24 cm⁻¹ separation). A triplet band is observed around 451 cm⁻¹. | [1] |

Safety and Handling

This compound is a toxic and explosive substance that requires careful handling in a controlled laboratory setting.

-

Toxicity: It is a toxic gas.[1]

-

Explosive Hazard: Liquid FCN can explode.[1] Air mixtures are more prone to ignition and explosion than the pure gas.[1]

-

Reactivity Hazards: Reacts violently with boron trifluoride and hydrogen fluoride.[1]

-

Storage: Due to its instability and tendency to polymerize at room temperature, it should be stored at low temperatures.[1]

Conclusion

This compound is a compound with significant synthetic utility, balanced by its inherent instability and hazardous nature. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is paramount for its use in research and development. This guide provides a foundational understanding for professionals working with this reactive molecule.

References

Cyanogen Fluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen (B1215507) fluoride (B91410) (FCN) is a highly reactive and toxic inorganic compound that has garnered interest for its unique chemical properties and applications in organic synthesis. This technical guide provides an in-depth overview of the history, discovery, synthesis, and physicochemical properties of cyanogen fluoride. Detailed experimental protocols for its primary synthesis routes are presented, accompanied by workflow diagrams for clarity. While a potent fluorinating and nitrilating agent, its direct applications in drug development and established roles in specific biological signaling pathways are not documented in current scientific literature. This guide aims to be a comprehensive resource for researchers interested in the chemistry and potential applications of this energetic molecule.

History and Discovery

The history of cyanogen compounds dates back to 1815 when Joseph Louis Gay-Lussac first synthesized cyanogen ((CN)₂).[1] However, the isolation and characterization of this compound occurred later. While earlier claims exist, significant and well-documented work on the synthesis and properties of this compound was published by F. S. Fawcett and R. D. Lipscomb in the 1960s. Their work on the pyrolysis of cyanuric fluoride provided a viable route to obtaining monomeric this compound.[2][3]

Physicochemical Properties

This compound is a colorless, toxic, and explosive gas at room temperature with a linear molecular structure (F-C≡N).[4] It is a highly energetic material, and its handling requires extreme caution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | FCN | [4] |

| Molar Mass | 45.015 g/mol | [4] |

| Appearance | Colorless gas | [4] |

| Melting Point | -82 °C | [4] |

| Boiling Point | -46 °C | [4] |

| Density | 1.026 g/cm³ (liquid) | [4] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 35.98 kJ/mol | [4] |

| Standard Molar Entropy (S⦵₂₉₈) | 225.40 J/(mol·K) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference |

| ¹⁹F NMR (ppm) | 80 (triplet) | |

| IR Absorption Bands (cm⁻¹) | ~2290 (C≡N stretch), 1078 (C-F stretch), 451 |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The two primary methods are the pyrolysis of cyanuric fluoride and the fluorination of cyanogen.

Pyrolysis of Cyanuric Fluoride

This is the most common and well-documented method for producing this compound in significant yields.

-

Apparatus Setup: An induction-heated carbon tube with an internal diameter of 0.75 inches is used as the pyrolysis reactor. The tube is packed with 4 to 8 mesh carbon granules. This reaction zone is insulated with graphite (B72142) powder and enclosed in a water-jacketed shell. The exit of the reactor is connected to a series of cold traps cooled with liquid nitrogen.[4]

-

Reaction Conditions: Cyanuric fluoride (C₃N₃F₃) is vaporized and passed through the heated carbon tube. The pyrolysis is conducted at a temperature of 1300 °C and a reduced pressure of 50 mmHg.[4]

-

Product Collection: The gaseous products exiting the reactor are passed through the liquid nitrogen-cooled traps. A fluffy white solid, which is the crude this compound, condenses in these traps. The traps are maintained at atmospheric pressure by filling them with nitrogen or helium.[4]

-

Purification: The crude product is purified by distillation in a glass column at atmospheric pressure to yield pure this compound.[4] This process can achieve a maximum yield of 50%. Byproducts of this reaction include cyanogen ((CN)₂) and trifluoroacetonitrile (B1584977) (CF₃CN).[4]

Caption: Synthesis of FCN via Pyrolysis of Cyanuric Fluoride.

Fluorination of Cyanogen

An alternative method involves the direct fluorination of cyanogen.

-

Reactants: Gaseous cyanogen ((CN)₂) and nitrogen trifluoride (NF₃) are used as the reactants.

-

Reaction Conditions: Both reactants are injected downstream into a nitrogen arc plasma.[4] The high temperature of the plasma facilitates the fluorination of cyanogen.

-

Product Formation: this compound is formed in the reaction mixture. Other fluorinating agents like carbonyl fluoride (COF₂) and carbon tetrafluoride (CF₄) can also be used in a similar setup.[4]

Chemical Reactions

This compound is a versatile reagent in organic synthesis, primarily acting as a fluorinating and nitrilating agent.

-

Reaction with Aromatics: It reacts with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce benzonitrile. This reaction proceeds with a 20% conversion.[4]

-

Addition to Olefins: this compound adds to olefins to yield α,β-fluoronitriles. In the presence of a strong acid catalyst, it can also add to olefins with internal double bonds.[4]

Caption: Reactions of this compound.

Applications

The primary applications of this compound are in the field of organic synthesis.

-

Synthesis of Dyes and Fluorescent Brighteners: It serves as a precursor in the synthesis of various dyes and fluorescent brighteners.

-

Photographic Sensitizers: It is used in the production of photographic sensitizers.

-

Intermediate for Fluorinated Compounds: The β-fluoronitriles produced from its reaction with olefins are valuable intermediates for preparing polymers, β-fluorocarboxylic acids, and other fluorine-containing products.

-

Other Uses: It has also been cited as a volatile fumigant, disinfectant, and animal pest killer.

Relevance to Drug Development

Despite the prevalence of fluorine in modern pharmaceuticals, there is currently no documented direct application of this compound in drug development or as a tool to probe biological signaling pathways. Its high reactivity, toxicity, and explosive nature likely limit its utility in medicinal chemistry and biological research. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, this is typically achieved through the use of safer and more selective fluorinating agents.

Safety and Handling

This compound is an extremely toxic and explosive compound that must be handled with extreme caution in a well-ventilated fume hood by trained personnel.

-

Explosion Hazard: Liquid FCN is known to explode at -41 °C when initiated. It is also highly reactive with certain compounds.

-

Violent Reactions: It undergoes violent reactions with boron trifluoride (BF₃) and hydrogen fluoride (HF).[4]

-

Storage: this compound can be stored in stainless steel cylinders at low temperatures (-78.5 °C, solid carbon dioxide temperature) for over a year.[2]

Conclusion

This compound is a fascinating and highly reactive molecule with a rich history in synthetic chemistry. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications. While its utility as a fluorinating and nitrilating agent is established, its direct role in drug development and exploration of biological systems remains uncharted territory, likely due to its hazardous nature. Future research may uncover new, safer methods for its application or handling, potentially broadening its scope beyond its current uses in organic synthesis.

References

An In-depth Technical Guide to Cyanogen Fluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen (B1215507) fluoride (B91410) (FCN) is a highly reactive and toxic inorganic compound with significant applications in organic synthesis. This guide provides a comprehensive overview of its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and its utility as a reagent in the preparation of fluorinated organic molecules. Particular focus is given to its reactions of interest to medicinal chemistry and drug development, including the synthesis of fluorinated heterocycles and other potentially biologically active compounds. Safety precautions for handling this hazardous gas are also detailed.

Chemical Identifiers and Properties

Cyanogen fluoride is a linear molecule with the chemical formula FCN.[1] It is essential to identify this compound accurately for research and safety purposes. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Identifiers for this compound[1][2]

| Identifier | Value |

| CAS Number | 1495-50-7 |

| PubChem CID | 137036 |

| IUPAC Name | carbononitridic fluoride |

| Molecular Formula | CFN |

| SMILES | C(#N)F |

| InChI | InChI=1S/CFN/c2-1-3 |

| InChIKey | CPPKAGUPTKIMNP-UHFFFAOYSA-N |

| Synonyms | Fluorine cyanide, Cyano fluoride |

Table 2: Physicochemical Properties of this compound[1]

| Property | Value |

| Molar Mass | 45.0158 g/mol |

| Appearance | Colorless gas |

| Boiling Point | -46 °C |

| Melting Point | -82 °C |

| Density | 1.026 g/cm³ |

Synthesis of this compound

The primary method for synthesizing this compound is through the pyrolysis of cyanuric fluoride ((CNF)₃).[1]

Experimental Protocol: Pyrolysis of Cyanuric Fluoride[1][3]

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Cyanuric fluoride (C₃F₃N₃)

-

High-purity nitrogen gas (carrier gas)

-

Induction-heated carbon tube furnace

-

4-8 mesh carbon granules

-

Graphite (B72142) powder insulation

-

Water-jacketed shell

-

Liquid nitrogen cold traps

Procedure:

-

Pack an induction-heated carbon tube (0.75-inch internal diameter) with 4-8 mesh carbon granules.

-

Surround the carbon tube with graphite powder insulation and a water-jacketed shell.

-

Heat the furnace to a temperature of 1300 °C.

-

Introduce cyanuric fluoride vapor into the furnace at a rate of 50 g/hr, carried by a stream of nitrogen gas, maintaining a pressure of 50 mmHg.

-

The gaseous pyrolysate exits the furnace and is collected in a series of cold traps cooled with liquid nitrogen. The product will appear as a fluffy white solid.

-

This process yields crude this compound with a maximum yield of approximately 50%. Other byproducts include cyanogen and trifluoroacetonitrile.[1]

-

Purification of the crude product can be achieved by distillation in a glass column at atmospheric pressure to obtain pure this compound.[1]

Safety Note: This procedure must be carried out in a well-ventilated fume hood due to the high toxicity and explosive nature of this compound. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and appropriate gloves. A standard operating procedure for handling highly toxic gases should be strictly followed.[2][3][4][5]

Applications in Organic Synthesis

This compound is a valuable reagent for introducing both fluorine and a cyano group into organic molecules.

Addition to Alkenes

This compound readily adds across the double bond of olefins to produce α,β-fluoronitriles.[1] This reaction is a useful method for synthesizing fluorinated building blocks.

General Reaction Scheme:

R₂C=CR₂ + FCN → R₂FC-C(CN)R₂

Experimental Protocol: Addition of this compound to an Olefin (General Procedure)

Materials:

-

Alkene substrate

-

This compound gas

-

Anhydrous, inert solvent (e.g., dichloromethane)

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling bath

Procedure:

-

Dissolve the alkene substrate in the anhydrous, inert solvent in the reaction vessel.

-

Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, depending on the reactivity of the alkene).

-

Slowly bubble a stream of this compound gas through the stirred solution.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).

-

Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any unreacted this compound.

-

The product can be isolated and purified using standard techniques such as distillation or column chromatography.

Safety Note: This reaction must be performed in a high-efficiency fume hood due to the extreme toxicity of this compound.

Synthesis of Fluorinated Heterocycles

While direct reactions of this compound to form heterocycles are not widely reported, the fluorinated building blocks produced from its reactions with alkenes can be valuable precursors in the synthesis of fluorinated heterocycles.[6][7][8][9][10] The presence of fluorine in heterocyclic compounds is of significant interest in drug discovery as it can modulate properties such as metabolic stability, lipophilicity, and binding affinity.[11]

Safety and Handling

This compound is an extremely toxic and explosive gas.[1] It is imperative that strict safety protocols are followed when handling this substance.

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a high rate of air exchange.[2][3][4][5] For storage of larger quantities, a dedicated gas cabinet is recommended.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[2][3][4][5]

-

Incompatible Materials: Avoid contact with acids, water, and oxidizing agents. Explosive polymerization can be catalyzed by hydrogen fluoride.[1]

-

Emergency Procedures: In case of accidental release, evacuate the area immediately. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the individual to fresh air and seek immediate medical attention.[2][3][4][5]

Conclusion

This compound is a potent reagent in organic synthesis, providing a direct route to valuable fluorinated compounds. While its extreme toxicity necessitates careful handling, its utility in preparing precursors for potentially bioactive molecules, such as fluorinated heterocycles, makes it a compound of interest for researchers in drug discovery and medicinal chemistry. Further exploration of its reactivity could unveil new applications in the synthesis of complex fluorinated molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. research.arizona.edu [research.arizona.edu]

- 3. lsuhsc.edu [lsuhsc.edu]

- 4. cmu.edu [cmu.edu]

- 5. bu.edu [bu.edu]

- 6. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Data of Cyanogen Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cyanogen (B1215507) fluoride (B91410) (FCN), a compound of interest in various chemical syntheses. The following sections detail its key thermodynamic parameters, the methodologies for their determination, and the relationships between these properties.

Core Thermodynamic Data

The thermodynamic properties of cyanogen fluoride have been determined and compiled in major thermochemical databases. The values presented below are primarily sourced from the NIST-JANAF Thermochemical Tables and the work of Gurvich et al., as cited in the NIST WebBook.

Table 1: Standard Molar Thermodynamic Properties of this compound (FCN) in the Gas Phase at 298.15 K and 1 bar

| Property | Symbol | Value | Units | Source |

| Molar Mass | M | 45.0158 | g/mol | [1] |

| Standard Molar Enthalpy of Formation | ΔfH° | 35.98 | kJ/mol | [2] |

| Standard Molar Entropy | S° | 225.40 | J/(mol·K) | [2] |

| Molar Heat Capacity (constant pressure) | Cp | 41.76 | J/(mol·K) | [N/A] |

Table 2: Shomate Equation Parameters for Gas Phase this compound

The heat capacity of this compound as a function of temperature can be represented by the Shomate equation:

Cp(t)=A+B⋅t+C⋅t2+D⋅t3+E/t2where:

-

= heat capacity (J/mol·K)Cp -

= temperature (K) / 1000t

The following parameters are valid for the temperature range of 298.15 K to 600 K.

| Parameter | Value |

| A | 31.47113 |

| B | 54.06941 |

| C | -49.18543 |

| D | 20.80230 |

| E | -0.129733 |

Source: NIST-JANAF Thermochemical Tables

Experimental Protocols

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a compound is typically determined using reaction calorimetry. This involves measuring the heat evolved or absorbed in a chemical reaction involving the compound of interest. For a compound like this compound, this would likely involve a combustion reaction in a bomb calorimeter or a solution calorimeter to measure the enthalpy of a specific reaction.

A general workflow for determining the enthalpy of formation via combustion calorimetry is as follows:

-

Sample Preparation: A precisely weighed sample of a related compound that reacts to form this compound, or this compound itself, is placed in a combustion bomb.

-

Calorimetry: The bomb is filled with a high pressure of an oxidizing agent (e.g., oxygen or fluorine) and placed in a calorimeter, which is a container of water with a precise temperature measuring device.

-

Combustion: The sample is ignited, and the heat released by the reaction causes a temperature rise in the surrounding water.

-

Data Analysis: By knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), the heat of reaction can be calculated from the measured temperature change.

-

Hess's Law: The standard enthalpy of formation of this compound is then calculated from the experimental heat of reaction using Hess's Law, which involves combining the enthalpies of formation of the other reactants and products in the reaction.

Determination of Entropy and Heat Capacity

The standard molar entropy (S°) and heat capacity (Cp) of a gaseous molecule like this compound are most accurately determined using statistical mechanics, with experimental data obtained from spectroscopy.

The general workflow is as follows:

-

Spectroscopic Measurements: The vibrational and rotational spectra of the molecule are measured using techniques such as infrared (IR) spectroscopy and microwave spectroscopy.

-

Vibrational Spectroscopy: IR spectroscopy is used to determine the fundamental vibrational frequencies of the molecule. For FCN, the C≡N and C-F stretching and the F-C-N bending modes would be identified.

-

Microwave Spectroscopy: This technique provides highly accurate measurements of the rotational constants of the molecule, which are related to its moments of inertia.

-

-

Calculation of Molecular Parameters: From the spectroscopic data, key molecular parameters such as vibrational frequencies and rotational constants are derived.

-

Statistical Mechanics Calculations: The entropy and heat capacity are then calculated by considering the contributions from translational, rotational, vibrational, and electronic degrees of freedom. The standard formulas from statistical mechanics are used, which incorporate the experimentally determined molecular parameters.

Logical Relationships and Workflows

The determination of the thermodynamic properties of this compound follows a logical progression, starting from fundamental experimental measurements and leading to the calculated thermodynamic functions. This relationship can be visualized as follows:

Caption: Workflow for the determination of thermodynamic properties of this compound.

References

An In-depth Technical Guide to the Molecular Geometry and Polarity of Cyanogen Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen (B1215507) fluoride (B91410) (FCN) is a linear, inorganic pseudohalogen that serves as a valuable reagent in specialized synthetic chemistry. A comprehensive understanding of its molecular structure and electronic properties is critical for predicting its reactivity and for the rational design of novel chemical entities. This technical guide provides a detailed analysis of the molecular geometry and polarity of cyanogen fluoride, supported by spectroscopic data and theoretical models. All quantitative data are summarized for clarity, and a conceptual diagram illustrates the relationship between its bonding, geometry, and overall polarity.

Molecular Structure and Geometry

The molecular structure of this compound has been determined through various spectroscopic methods and confirmed by computational chemistry. The molecule consists of a central carbon atom, which is covalently bonded to both a fluorine and a nitrogen atom.

Lewis Structure and VSEPR Theory

The Lewis structure for this compound is foundational to understanding its geometry. The central carbon atom forms a single bond with the fluorine atom and a triple bond with the nitrogen atom.[1][2][3][4] Each atom achieves a stable octet of valence electrons.

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central carbon atom has two regions of electron density (one single bond and one triple bond), which are treated as two "electron groups".[1][5] To minimize electrostatic repulsion, these groups arrange themselves as far apart as possible, resulting in a linear molecular geometry.[1][2][6][7][8]

Hybridization

The linear geometry of this compound is consistent with the central carbon atom undergoing sp hybridization .[2] One sp hybrid orbital overlaps with an orbital from the fluorine atom to form a σ bond, while the other sp hybrid orbital overlaps with an sp hybrid orbital from the nitrogen atom to form another σ bond. The remaining two unhybridized p orbitals on the carbon atom participate in the formation of the two π bonds that constitute the carbon-nitrogen triple bond.

Quantitative Geometric Parameters

Experimental data from spectroscopic studies have provided precise measurements of the bond lengths and angles within the this compound molecule.

| Parameter | Value | Unit |

| Molecular Geometry | Linear | - |

| F-C-N Bond Angle | 180 | Degrees (°) |

| C-F Bond Length | ~1.262 | Ångströms (Å) |

| C≡N Bond Length | ~1.159 | Ångströms (Å) |

Data sourced from multiple references.[1][2][7][9]

Molecular Polarity

The polarity of a molecule is determined by both the polarity of its individual bonds and its overall molecular geometry.

Bond Polarity

The individual covalent bonds in this compound are polar due to the differences in electronegativity between the constituent atoms (Fluorine: ~3.98, Nitrogen: ~3.04, Carbon: ~2.55 on the Pauling scale).

-

C-F Bond: The significant electronegativity difference between fluorine and carbon results in a highly polar covalent bond, with a partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the carbon atom.

-

C≡N Bond: The electronegativity difference between nitrogen and carbon also creates a polar covalent bond, with a partial negative charge (δ-) on the nitrogen atom and a partial positive charge (δ+) on the carbon atom.

Overall Molecular Polarity

Although this compound has a linear and symmetrical geometry, it is a polar molecule .[2][7] This is because the dipole moments of the C-F and C≡N bonds are not equal in magnitude and point in opposite directions. The much greater electronegativity of fluorine compared to nitrogen results in a larger bond dipole for the C-F bond. Consequently, the individual bond dipoles do not cancel each other out, leading to a net molecular dipole moment. Experimental and computational studies have confirmed this, with a reported molecular dipole moment of approximately 2.17 Debye.[7]

Experimental Determination

The molecular geometry and electronic structure of this compound have been elucidated through several key experimental techniques.

Microwave Spectroscopy

Microwave spectroscopy has been instrumental in determining the precise bond lengths and the linear geometry of FCN. By analyzing the rotational spectrum, researchers can calculate the moments of inertia, from which the internuclear distances can be derived with high accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. For FCN, characteristic stretching frequencies for the C-F single bond (around 1078 cm⁻¹) and the C≡N triple bond have been identified, which are consistent with the proposed Lewis structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy has also been used to study this compound. The fluorine nucleus exhibits a characteristic chemical shift and coupling to the ¹⁴N nucleus, providing insights into the electronic environment around the fluorine atom.[6]

Visualization of Molecular Properties

The following diagram illustrates the relationship between the Lewis structure, bond polarities, and the resulting molecular dipole moment in this compound.

Caption: Relationship between Lewis structure, geometry, and polarity of FCN.

Conclusion

This compound possesses a linear molecular geometry with a bond angle of 180°, as predicted by VSEPR theory and confirmed by spectroscopic data.[1][2][7] The molecule is polar due to the significant electronegativity differences between its atoms, resulting in a net molecular dipole moment.[2][7] A thorough understanding of these fundamental properties is essential for its application in synthetic chemistry and for the development of new molecules in the pharmaceutical and materials science industries.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. webqc.org [webqc.org]

- 8. youtube.com [youtube.com]

- 9. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

Spectroscopic Characterization of Cyanogen Fluoride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of cyanogen (B1215507) fluoride (B91410) (FCN), a highly reactive and toxic gas with applications in organic synthesis. The document details its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. Due to its hazardous nature, including toxicity and explosivity, all experimental manipulations of cyanogen fluoride require specialized equipment and stringent safety protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, providing a reference for its identification and characterization.

Table 1: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| C≡N Stretch | ~2290 | Strong, characteristic nitrile absorption. |

| C-F Stretch | ~1078 | Strong absorption, appears as a doublet with a separation of approximately 24 cm⁻¹.[1] |

| Bending Mode | ~451 | Triplet band.[1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹⁹F | 80 | Triplet | 32-34 Hz | The triplet arises from coupling with the ¹⁴N nucleus (spin I=1). This splitting collapses to a singlet near the freezing point of this compound.[1][2] |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value | Method |

| Molar Mass | 45.0158 g/mol | - |

| Exact Mass | 45.001477166 Da | High-Resolution Mass Spectrometry |

| Ionization Energy | 13.32 ± 0.01 eV | Photoionization Mass Spectrometry[3] |

| Key Fragment Appearance Energies | ||

| CF⁺ | 16.35 eV | Photoionization Mass Spectrometry[3] |

| CN⁺ | 19.21 ± 0.02 eV | Photoionization Mass Spectrometry[3] |

Experimental Protocols

The following sections outline the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis. Extreme caution must be exercised at all stages of these procedures.

Synthesis of this compound via Pyrolysis

This compound is synthesized by the pyrolysis of cyanuric fluoride (C₃N₃F₃).[2]

Apparatus:

-

High-temperature tube furnace (capable of reaching 1300 °C)

-

Induction-heated carbon tube (0.75-inch internal diameter) packed with 4-8 mesh carbon granules

-

Graphite (B72142) powder insulation

-

Water-jacketed shell

-

Vacuum pump

-

Liquid nitrogen cold traps

Procedure:

-

The carbon tube is packed with carbon granules and surrounded by graphite insulation within the water-jacketed shell.

-

The furnace is heated to 1300 °C, and the system is evacuated to a pressure of 50 mmHg.

-

Cyanuric fluoride is introduced into the heated tube at a controlled rate (e.g., 50 g/hr).

-

The pyrolysis products are passed through a series of cold traps cooled with liquid nitrogen to condense the this compound, which appears as a fluffy white solid.[2]

-

Unreacted starting material and byproducts such as cyanogen and CF₃CN are also collected.

Infrared (IR) Spectroscopy

Methodology: Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is employed.

Apparatus:

-

FTIR spectrometer

-

Gas cell with IR-transparent windows (e.g., KBr or ZnSe)

-

Vacuum line for sample handling

-

Schlenk line or glovebox for safe transfer of the gaseous sample

Procedure:

-

The gas cell is evacuated to a high vacuum.

-

A background spectrum of the empty cell is recorded.

-

A small amount of this compound gas is carefully introduced into the gas cell from the cold trap via the vacuum line. The pressure should be kept low to avoid condensation and polymerization.

-

The IR spectrum of the gaseous sample is recorded.

-

Data is processed by subtracting the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹⁹F NMR spectroscopy.

Apparatus:

-

High-field NMR spectrometer equipped with a fluorine probe.

-

High-pressure NMR tube suitable for condensed gases.

-

Low-temperature apparatus for the NMR probe.

-

Vacuum line for sample transfer.

Procedure:

-

A specialized high-pressure NMR tube is cooled in a liquid nitrogen bath.

-

A small amount of this compound is condensed into the NMR tube from the synthesis apparatus via a vacuum line.

-

The NMR tube is flame-sealed under vacuum.

-

The sealed tube is carefully transferred to the NMR spectrometer, which has been pre-cooled to a low temperature (near the boiling point of FCN, -46 °C) to maintain the sample in the liquid phase.

-

The ¹⁹F NMR spectrum is acquired. Standard acquisition parameters for ¹⁹F should be used, with consideration for the wide chemical shift range of fluorine.[4]

Mass Spectrometry (MS)

Methodology: Electron Ionization Mass Spectrometry (EI-MS).

Apparatus:

-

Mass spectrometer with an electron ionization source.

-

Gas inlet system.

-

Vacuum line for sample introduction.

Procedure:

-

The mass spectrometer is tuned and calibrated according to the manufacturer's instructions.

-

A small amount of this compound gas is introduced into the ion source from the cold trap via a carefully controlled leak valve.

-

The sample is ionized using a standard electron energy of 70 eV.

-

The mass spectrum is recorded, scanning a mass range appropriate for the expected parent ion and fragments (e.g., m/z 10-100).

-

The resulting fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

A Theoretical and Computational Guide to the Molecular Structure of Cyanogen Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational methods used to determine the molecular structure and properties of cyanogen (B1215507) fluoride (B91410) (FCN). This document summarizes key structural data, details the methodologies behind the calculations, and offers a comparative look at the performance of various computational approaches.

Cyanogen fluoride is a linear molecule with a carbon atom triple-bonded to a nitrogen atom and single-bonded to a fluorine atom.[1] Its simplicity makes it an excellent candidate for benchmark studies in computational chemistry, allowing for a direct comparison between theoretical predictions and experimental data.

Molecular Geometry and Structure

The geometric parameters of this compound have been well-established through experimental techniques and serve as a benchmark for theoretical calculations. The molecule exhibits a linear structure with a bond angle of 180°.[2]

Bond Lengths

The accuracy of theoretically calculated bond lengths is highly dependent on the chosen computational method and basis set. Below is a summary of experimental and illustrative theoretical values for the C-F and C≡N bond lengths in this compound.

| Method | Basis Set | r(C-F) in Å | r(C≡N) in Å |

| Experimental | - | 1.262 | 1.159 |

| Hartree-Fock (HF) | 6-31G | 1.250 | 1.135 |

| Hartree-Fock (HF) | cc-pVTZ | 1.245 | 1.130 |

| DFT (B3LYP) | 6-31G | 1.275 | 1.165 |

| DFT (B3LYP) | cc-pVTZ | 1.270 | 1.160 |

| MP2 | 6-31G* | 1.280 | 1.170 |

| MP2 | cc-pVTZ | 1.275 | 1.165 |

| CCSD(T) | cc-pVTZ | 1.265 | 1.161 |

| CCSD(T) | aug-cc-pVTZ | 1.263 | 1.160 |

Note: The theoretical values in this table are illustrative and represent typical trends observed in computational chemistry. Specific values may vary between different software packages and calculation setups.

Bond Angle

All credible theoretical methods predict a linear structure for this compound, consistent with experimental findings.

| Method | Basis Set | F-C-N Angle (°) |

| Experimental | - | 180 |

| All Theoretical Methods | Various | 180.0 |

Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for characterizing molecular structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. This compound has three fundamental vibrational modes: a C≡N stretching mode, a C-F stretching mode, and a doubly degenerate F-C-N bending mode.

| Method | Basis Set | ν(C≡N) in cm⁻¹ | ν(C-F) in cm⁻¹ | ν(F-C-N bend) in cm⁻¹ |

| Experimental | - | 2317 | 1060 | 451 |

| Hartree-Fock (HF) | 6-31G | 2550 | 1150 | 480 |

| Hartree-Fock (HF) | cc-pVTZ | 2540 | 1140 | 475 |

| DFT (B3LYP) | 6-31G | 2350 | 1070 | 455 |

| DFT (B3LYP) | cc-pVTZ | 2340 | 1065 | 452 |

| MP2 | 6-31G* | 2320 | 1080 | 460 |

| MP2 | cc-pVTZ | 2310 | 1075 | 455 |

| CCSD(T) | cc-pVTZ | 2325 | 1062 | 453 |

| CCSD(T) | aug-cc-pVTZ | 2320 | 1061 | 451 |

Note: The theoretical values in this table are illustrative and represent typical trends observed in computational chemistry. Calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies and may be improved through the application of scaling factors.

Dipole Moment

The dipole moment is a measure of the polarity of a molecule. Due to the significant difference in electronegativity between fluorine and nitrogen, this compound is a polar molecule.

| Method | Basis Set | Dipole Moment (Debye) |

| Experimental | - | 2.17 |

| Hartree-Fock (HF) | 6-31G | 2.30 |

| Hartree-Fock (HF) | aug-cc-pVTZ | 2.25 |

| DFT (B3LYP) | 6-31G | 2.10 |

| DFT (B3LYP) | aug-cc-pVTZ | 2.15 |

| MP2 | 6-31G* | 2.20 |

| MP2 | aug-cc-pVTZ | 2.18 |

| CCSD(T) | aug-cc-pVTZ | 2.17 |

Note: The theoretical values in this table are illustrative and represent typical trends observed in computational chemistry. The inclusion of diffuse functions in the basis set (e.g., aug-cc-pVTZ) is generally important for accurate dipole moment calculations.

Computational Methodologies

A variety of computational methods can be employed to study the structure of this compound. The choice of method represents a trade-off between computational cost and accuracy.

Ab Initio Methods

-

Hartree-Fock (HF) Theory: This is the simplest ab initio method. It treats electron correlation in an averaged way and often serves as a starting point for more advanced methods. HF typically underestimates bond lengths and overestimates vibrational frequencies.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is the simplest method to incorporate electron correlation beyond the HF approximation. It generally provides more accurate geometries and vibrational frequencies than HF.

-

Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD (Coupled Cluster with Single and Double excitations) and CCSD(T) (which adds a perturbative treatment of triple excitations), are considered the "gold standard" in computational chemistry for single-reference systems. They are capable of achieving high accuracy for molecular properties but are computationally expensive.

Density Functional Theory (DFT)

DFT is a popular method that approximates the electron correlation energy from the electron density. The accuracy of DFT depends on the chosen exchange-correlation functional.

-

B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a wide range of molecular systems.

Basis Sets

The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set can significantly impact the quality of the calculated results.

-

Pople-style basis sets (e.g., 6-31G): These are computationally efficient basis sets that are often used for initial calculations. The "" indicates the addition of polarization functions, which are important for describing the anisotropy of the electron density in molecules.

-

Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are crucial for describing weakly bound electrons and for accurately calculating properties like dipole moments and electron affinities.

Visualizations

Workflow for Theoretical Calculation of Molecular Structure

Caption: Workflow of a typical theoretical calculation of molecular structure and properties.

Molecular Structure of this compound

Caption: The linear molecular structure of this compound with experimental bond lengths.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Potential Research Areas Involving Cyanogen Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen (B1215507) fluoride (B91410) (FCN), a highly reactive and compact chemical entity, presents a unique combination of a cyano group and a fluorine atom. This duality imparts significant potential for its application in biomedical research and drug development, particularly as a tool for probing biological systems and as a scaffold for novel therapeutics. This technical guide provides an in-depth exploration of potential research areas involving cyanogen fluoride, summarizing its chemical properties, outlining detailed experimental protocols for its synthesis and handling, and proposing innovative applications in drug discovery. By leveraging its electrophilic nature, researchers can explore its utility in covalent inhibitor design, activity-based protein profiling, and the modification of biological molecules to enhance therapeutic properties. This document aims to serve as a foundational resource for scientists seeking to harness the unique reactivity of this compound for the advancement of biomedical science.

Introduction to this compound (FCN)

This compound is a colorless, toxic, and explosive gas at room temperature with the linear structure F-C≡N.[1] Its high reactivity stems from the electrophilic character of the carbon atom, which is susceptible to attack by nucleophiles. This reactivity, combined with the unique properties conferred by the fluorine atom, makes FCN a compelling molecule for investigation in the context of drug development. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] The cyano group, on the other hand, is a versatile functional group that can participate in various biological interactions and can be a precursor to other functionalities.

The potential of FCN in drug development lies in its ability to act as a covalent modifier of biological macromolecules. Covalent drugs have seen a resurgence in recent years due to their potential for increased potency, prolonged duration of action, and ability to target shallow binding pockets. The electrophilic nature of FCN makes it a candidate for forming covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine (B10760008), and histidine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | FCN | [1] |

| Molar Mass | 45.015 g/mol | [1] |

| Boiling Point | -46.2 °C | [1] |

| Melting Point | -82 °C | [1] |

| Appearance | Colorless gas | [1] |

| Density | 1.026 g/cm³ (liquid) | [4] |

| Standard Enthalpy of Formation (ΔfH⦵298) | 35.98 kJ/mol | [4] |

| Standard Molar Entropy (S⦵298) | 225.40 J/(mol·K) |[4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference(s) |

|---|---|---|

| Infrared (IR) Spectroscopy | C≡N stretch: ~2290 cm⁻¹ (doublet) C-F stretch: ~1078 cm⁻¹ (doublet) Bending: ~451 cm⁻¹ (triplet) | [1][5] |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Triplet centered at ~80 ppm (due to ¹⁴N coupling) |[1] |

Potential Research Areas and Applications in Drug Development

The unique reactivity of this compound opens up several promising avenues for research in drug discovery and chemical biology.

Covalent Inhibitor Development

The electrophilic carbon of FCN can be targeted by nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This makes FCN a valuable warhead for the design of covalent inhibitors.

-

Targeting Cysteine and Lysine Residues: Cysteine and lysine are common nucleophilic residues in enzyme active sites. The reaction of FCN with the thiol group of cysteine or the amino group of lysine would result in the formation of a stable covalent bond, effectively inactivating the enzyme. This approach could be used to target a wide range of enzymes, including proteases, kinases, and phosphatases.

-

Warhead for Targeted Covalent Inhibitors (TCIs): FCN or a derivative could be incorporated into a larger molecule that provides selectivity for a specific protein target. The targeting moiety would bind reversibly to the protein, bringing the FCN warhead into close proximity with a nucleophilic residue in the active site, leading to covalent modification.

Activity-Based Protein Profiling (ABPP)

Activity-based probes are powerful tools for functional proteomics that allow for the visualization and identification of active enzymes in complex biological samples.[6][7] FCN's reactivity can be harnessed to develop novel ABPP probes.

-

Design of FCN-based Probes: An FCN-based probe would consist of the FCN reactive group, a linker, and a reporter tag (e.g., a fluorophore or a biotin). This probe would covalently label active enzymes that have a suitably positioned nucleophile in their active site.

-

Target Identification and Validation: By using FCN-based probes in combination with mass spectrometry, researchers can identify novel enzyme targets for drug development. These probes can also be used to assess the selectivity of drug candidates and to study the regulation of enzyme activity in disease states.

Post-Translational Modification of Biologics

The introduction of fluorine and cyano groups into therapeutic proteins and peptides can enhance their pharmacological properties.[4][]

-

Site-Specific Fluorination and Cyanation: FCN could potentially be used for the site-specific modification of proteins. By controlling the reaction conditions, it may be possible to selectively modify specific amino acid residues on the surface of a protein.

-

Improving Therapeutic Properties: The introduction of fluorine can increase the metabolic stability and lipophilicity of a biologic, leading to improved pharmacokinetics. The cyano group can be used as a handle for further chemical modifications.

Experimental Protocols

Caution: this compound is a highly toxic and explosive gas. All experiments involving FCN must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).[9][10][11][12]

Synthesis of this compound

The most common method for the laboratory synthesis of this compound is the pyrolysis of cyanuric fluoride (C₃N₃F₃).[1][13]

Protocol: Pyrolysis of Cyanuric Fluoride

-

Apparatus Setup: Assemble a pyrolysis apparatus consisting of a tube furnace capable of reaching 1300 °C, a quartz or ceramic tube packed with carbon granules, a vacuum pump, and a series of cold traps cooled with liquid nitrogen.

-

Pyrolysis: Heat the furnace to 1300 °C under a reduced pressure of approximately 50 mmHg.

-

Introduction of Reactant: Introduce cyanuric fluoride vapor into the hot tube at a controlled rate.

-

Collection of Product: The gaseous products are passed through the liquid nitrogen-cooled traps, where this compound condenses as a white solid.

-

Purification: The crude this compound can be purified by fractional distillation at low temperature.

In Vitro Enzyme Inhibition Assay with this compound

This protocol outlines a general procedure for assessing the inhibitory potential of FCN against a purified enzyme.

Protocol: Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare a saturated solution of this compound gas in the assay buffer immediately before use by bubbling the gas through the buffer in a fume hood. Determine the concentration of FCN using an appropriate analytical method.

-

-

Inhibition Assay:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add varying concentrations of the this compound solution to the wells. Include a control with buffer only.

-

Incubate the enzyme and FCN mixture for a defined period (e.g., 30 minutes) at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each FCN concentration.

-

Plot the reaction rates as a function of FCN concentration to determine the IC₅₀ value.

-

Analysis of Protein Modification by Mass Spectrometry

This protocol describes the analysis of proteins that have been treated with this compound to identify sites of covalent modification.

Protocol: Mass Spectrometry Analysis

-

Protein Modification:

-

Incubate the target protein with a controlled concentration of this compound in a suitable buffer.

-

Quench the reaction by adding a nucleophilic scavenger (e.g., dithiothreitol).

-

Remove excess reagents by dialysis or size-exclusion chromatography.

-

-

Proteolytic Digestion:

-

Denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence to identify peptides that have been modified by the addition of a cyano group or a fluorine atom. The mass shift will depend on the specific reaction.

-

Manually validate the spectra of modified peptides to confirm the site of modification.

-

Visualizations

Proposed Signaling Pathway for FCN-induced Enzyme Inhibition

Caption: Proposed pathway of covalent enzyme inhibition by this compound.

Experimental Workflow for Identifying FCN-Modified Proteins

Caption: Experimental workflow for the identification of protein targets of this compound.

Conclusion

This compound, while a challenging reagent to handle, offers a unique chemical reactivity that holds significant promise for advancing drug discovery and chemical biology. Its potential as a covalent warhead for inhibitor design, a reactive group for activity-based probes, and a tool for the modification of biologics warrants further investigation. The experimental protocols and research directions outlined in this guide provide a starting point for researchers to explore the untapped potential of this intriguing molecule. With careful handling and innovative experimental design, this compound could become a valuable addition to the toolbox of medicinal chemists and chemical biologists, ultimately contributing to the development of new and effective therapeutics.

References

- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of cyanate with functional groups of proteins. 3. Reactions with amino and carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Cyanogen Fluoride from Cyanuric Fluoride

Introduction

Cyanogen (B1215507) fluoride (B91410) (FCN) is a linear, toxic, and explosive gas at room temperature with significant applications in organic synthesis as a fluorinating and nitrilating agent.[1][2] One of the primary industrial methods for its preparation is the high-temperature pyrolysis of cyanuric fluoride (C₃N₃F₃), a more stable, liquid precursor.[1][3] This process involves the thermal decomposition of the triazine ring to yield three molecules of monomeric cyanogen fluoride. Due to the high reactivity and instability of FCN at ambient temperatures, the synthesis requires specialized high-temperature equipment and cryogenic collection techniques to trap the product and prevent its rapid polymerization back to cyanuric fluoride or decomposition.[4][5]

Principle of Synthesis

The synthesis is based on the thermal cracking of cyanuric fluoride at temperatures exceeding 1200°C. The reaction is an equilibrium process, and high temperatures favor the formation of the monomeric FCN.[6]

Reaction: C₃N₃F₃ (g) ⇌ 3 FCN (g)

To achieve a practical yield, the gaseous products are rapidly quenched and collected at cryogenic temperatures (e.g., in liquid nitrogen traps) to prevent the reverse reaction.[1] The process is typically carried out under reduced pressure to facilitate the transport of the gaseous reactant and products through the reaction zone.[1][6] The crude product often contains byproducts such as cyanogen ((CN)₂) and various fluorocarbons, necessitating a final purification step, usually low-temperature fractional distillation.[6]

Safety Considerations

-

Cyanuric Fluoride (Reactant): A colorless, volatile, and toxic liquid. It decomposes in water to produce hydrofluoric acid (HF) and cyanuric acid.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face shield, and Viton® or neoprene gloves.[2]

-

This compound (Product): A highly toxic, flammable, and explosive gas.[1] It is critical to ensure all apparatus is leak-tight. The product must be collected and stored at low temperatures (e.g., -78.5 °C) in durable containers like stainless steel cylinders to maintain stability.[1] At room temperature, the condensed phase can rapidly polymerize, and the liquid can explode if initiated.[4]

-

High-Temperature Apparatus: The pyrolysis furnace operates at extreme temperatures, requiring proper shielding and safety protocols to prevent thermal burns and equipment failure.

-

Byproducts: The reaction can produce other toxic gases, such as cyanogen and corrosive hydrofluoric acid if any moisture is present.

Experimental Protocol: Pyrolysis of Cyanuric Fluoride

This protocol describes a laboratory-scale synthesis of this compound via the pyrolysis of cyanuric fluoride.

Materials and Equipment

-

Cyanuric fluoride (C₃N₃F₃)

-

Inert carrier gas (e.g., Nitrogen, Helium)

-

Pyrolysis Furnace: Induction-heated carbon tube (e.g., 0.75-inch internal diameter) capable of reaching 1400°C.[1] The tube should be packed with 4-8 mesh carbon granules and insulated with graphite (B72142) powder within a water-jacketed shell.[1]

-

Reactant Reservoir and Vaporizer

-

Mass Flow Controller (for carrier gas)

-

Vacuum Pump and Pressure Gauge

-

Cryogenic Traps (Dewar flasks with liquid nitrogen)

-

Low-Temperature Distillation Column (glass)

-

Appropriate PPE: Full-face shield, cryogenic gloves, chemical-resistant gloves (Viton®/neoprene), lab coat.

Procedure

-

Apparatus Setup:

-

Assemble the pyrolysis apparatus in a high-capacity fume hood.

-

Connect the reactant reservoir containing cyanuric fluoride to the inlet of the pyrolysis tube.

-

Connect the outlet of the pyrolysis tube to a series of two or three cryogenic traps cooled with liquid nitrogen.

-

Connect the final trap to a vacuum pump, with a pressure gauge positioned in the line.

-

Introduce a line for an inert carrier gas, controlled by a mass flow controller, into the reactant stream before the furnace.

-

-

Reaction Execution:

-

Evacuate the entire system to the desired operating pressure (e.g., 50-65 mmHg).[1][6]

-

Begin heating the pyrolysis furnace to the target temperature, typically between 1300°C and 1700°C. A common operating temperature is 1400°C.[6]

-

Once the temperature is stable, begin the flow of the inert carrier gas (e.g., nitrogen at 400 mL/min).[6]

-

Vaporize the cyanuric fluoride and introduce it into the carrier gas stream, feeding it through the hot zone of the pyrolysis tube at a controlled rate (e.g., 50 g/hr).[1][6]

-

The gaseous products exiting the furnace will condense in the liquid nitrogen traps as a fluffy white solid.[1]

-

-

Product Collection and Isolation:

-

After all the cyanuric fluoride has been pyrolyzed, stop the reactant feed and turn off the furnace. Allow the system to cool while maintaining the inert gas flow and vacuum.

-

Once the apparatus has returned to room temperature, slowly and carefully bring the traps to atmospheric pressure by filling with the inert gas.[1]

-

The crude product collected in the traps contains this compound along with byproducts and unreacted starting material.[6]

-

-

Purification:

-

Transfer the crude solid product under an inert atmosphere to a pre-cooled low-temperature distillation apparatus.

-

Perform a fractional distillation at atmospheric pressure.[1] this compound has a boiling point of -46°C.[1]

-

Collect the purified this compound in a cold trap cooled to at least -78.5°C for storage.

-

Data Presentation

The following table summarizes quantitative data from representative synthesis experiments.

| Parameter | Value | Reference |

| Reactant | Cyanuric Fluoride (C₃N₃F₃) | [1] |

| Product | This compound (FCN) | [1] |

| Method | High-Temperature Pyrolysis | [1][6] |

| Temperature Range | 1300°C - 1700°C | [6] |

| Optimal Temperature | 1300°C - 1400°C | [1][6] |

| Pressure Range | 10 - 300 mmHg | [6] |

| Typical Pressure | 50 - 65 mmHg | [1][6] |

| Feed Rate | ~50 g/hr | [1] |

| Max Yield (Crude) | 50% - 74% (molar basis) | [1][6] |

| Collection Temp. | < -70°C (Liquid Nitrogen) | [1][6] |

| Key Byproducts | Cyanogen, CF₃CN, Carbon Tetrafluoride | [1][6] |

Visualizations

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures [cloudsds.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. astrochymist.org [astrochymist.org]

- 6. US3008798A - Preparation of this compound - Google Patents [patents.google.com]

Cyanogen Fluoride: A Versatile Reagent for Fluorination in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: